2,6-Dichlorostyrene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89716. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-dichloro-2-ethenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2/c1-2-6-7(9)4-3-5-8(6)10/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJCVRMIJBXTMNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C=CC=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30350-14-2 | |

| Record name | Poly(2,6-dichlorostyrene) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30350-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7073141 | |

| Record name | 2,6-Dichlorostyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28469-92-3 | |

| Record name | 2,6-Dichlorostyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28469-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichlorostyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028469923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 28469-92-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89716 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dichlorostyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dichlorostyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.566 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DICHLOROSTYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NXL6EU26UL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,6-Dichlorostyrene: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2,6-dichlorostyrene. The information is intended to support research and development activities, particularly in the fields of chemical synthesis and drug development.

Core Chemical Properties

This compound is a chlorinated aromatic hydrocarbon.[1] It presents as a clear, colorless to light yellow liquid with a characteristic aromatic odor.[2][3] Key quantitative physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Units |

| Molecular Formula | C₈H₆Cl₂ | |

| Molecular Weight | 173.04 | g/mol |

| Boiling Point | 88-90 (at 8 mmHg) | °C |

| Density | 1.267 (at 25 °C) | g/mL |

| Refractive Index | 1.573-1.575 (at 20 °C) | |

| Flash Point | 71 | °C |

| Water Solubility | Immiscible | |

| LogP (Octanol/Water Partition Coefficient) | 3.63640 |

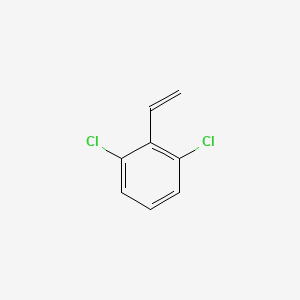

Chemical Structure

The structure of this compound consists of a vinyl group attached to a benzene ring substituted with two chlorine atoms at the 2 and 6 positions. The systematic IUPAC name for this compound is 1,3-dichloro-2-ethenylbenzene.[4]

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Experimental Protocols

Synthesis of this compound via Wittig Reaction

A common and effective method for the synthesis of this compound is the Wittig reaction, which involves the reaction of an aldehyde or ketone with a phosphorus ylide.[5] In this case, 2,6-dichlorobenzaldehyde is reacted with methyltriphenylphosphonium bromide in the presence of a strong base.

Materials:

-

2,6-Dichlorobenzaldehyde

-

Methyltriphenylphosphonium bromide

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Diethyl Ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Ylide Generation:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add n-butyllithium (1.05 equivalents) dropwise to the stirred suspension. The formation of the ylide is indicated by a color change.

-

Stir the resulting ylide solution at 0°C for 30 minutes.

-

-

Wittig Reaction:

-

In a separate flask, dissolve 2,6-dichlorobenzaldehyde (1.0 equivalent) in anhydrous THF.

-

Slowly add the 2,6-dichlorobenzaldehyde solution to the ylide solution at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by vacuum distillation.[2]

-

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Analytical Methods

Gas Chromatography (GC):

Gas chromatography is a suitable method for the analysis of this compound, often used to determine purity and monitor reaction progress. A typical method involves using a capillary column with a flame ionization detector (FID).[6]

-

Column: Capillary column (e.g., cross-linked polyethylene glycol stationary phase).[7]

-

Carrier Gas: Helium.[7]

-

Detector: Flame Ionization Detector (FID).[6]

-

Sample Preparation: Samples are typically dissolved in a suitable solvent like toluene for injection.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR and ¹³C NMR spectroscopy are essential for the structural elucidation and confirmation of this compound.

-

¹H NMR: The spectrum will show characteristic signals for the vinyl protons and the aromatic protons. The chemical shifts and coupling patterns provide information about the connectivity of the atoms.

-

¹³C NMR: The spectrum will display distinct signals for each unique carbon atom in the molecule, including the vinyl carbons and the aromatic carbons.

Spectra are typically recorded in a deuterated solvent, such as chloroform-d (CDCl₃).[8]

Signaling Pathways and Drug Development

Currently, there is limited publicly available information directly linking this compound to specific signaling pathways relevant to drug development. The toxicology of styrenes and chlorinated styrenes has been studied, with a focus on their metabolism and potential for toxicity.[9][10] Styrene itself is metabolized in the body to styrene oxide, which is a reactive epoxide.[10] However, specific studies on the metabolic pathways and biological targets of this compound are not widely reported.

The primary interest in this compound within the broader context of medicinal chemistry appears to be as a synthetic intermediate or building block for more complex molecules. The dichlorinated phenyl group can be found in some pharmacologically active compounds, but this does not imply a direct role for this compound itself in modulating biological pathways.

Further research is required to elucidate any potential interactions of this compound with biological systems and to determine its relevance, if any, to specific signaling cascades in the context of drug discovery and development. At present, its utility is primarily in the realm of chemical synthesis.[1]

References

- 1. CAS 28469-92-3: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 28469-92-3 [chemicalbook.com]

- 3. This compound CAS#: 28469-92-3 [m.chemicalbook.com]

- 4. This compound | C8H6Cl2 | CID 34254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Gas-chromatographic determination of chlorostyrene and dichlorostyrene isomers in workplace air - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. kelid1.ir [kelid1.ir]

- 8. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. Styrene: toxicity studies--what do they show? - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2,6-Dichlorostyrene

Introduction

2,6-Dichlorostyrene is an organic compound characterized by a styrene backbone with two chlorine atoms substituted at the 2 and 6 positions of the phenyl ring.[1] This compound, with the chemical formula C₈H₆Cl₂, is a colorless to pale yellow liquid.[1][2] Its chemical structure and the presence of reactive chlorine atoms make it a valuable intermediate in the synthesis of polymers and other chlorinated compounds.[1] This guide provides a comprehensive overview of the primary synthetic pathways for producing this compound, complete with experimental protocols, quantitative data, and process visualizations to aid researchers in its laboratory-scale synthesis.

Core Synthesis Pathways

The synthesis of this compound can be achieved through several established organic chemistry reactions. The most common and practical approaches include the Wittig reaction, the dehydration of a corresponding alcohol, and dehydrohalogenation of an alkyl halide. Each of these methods offers distinct advantages and challenges in terms of starting material availability, reaction conditions, and yield.

Pathway 1: The Wittig Reaction

The Wittig reaction is a highly reliable and widely used method for forming carbon-carbon double bonds, making it an excellent choice for the synthesis of alkenes from carbonyl compounds.[3][4] This pathway involves the reaction of 2,6-dichlorobenzaldehyde with a phosphorus ylide, typically methylenetriphenylphosphorane (Ph₃P=CH₂). The driving force for this reaction is the formation of the very stable triphenylphosphine oxide byproduct.[5]

Experimental Protocol: Wittig Reaction

-

Materials: Methyltriphenylphosphonium bromide, anhydrous tetrahydrofuran (THF), n-butyllithium (n-BuLi), 2,6-dichlorobenzaldehyde, water, dichloromethane.

-

Procedure:

-

Ylide Preparation: To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add methyltriphenylphosphonium bromide (1.1 equivalents). Add anhydrous THF and stir until the salt is fully suspended. Cool the suspension to 0 °C in an ice bath. Slowly add n-butyllithium (1.1 equivalents) dropwise. The formation of the ylide is indicated by a color change to deep orange or red. Stir the mixture at 0 °C for 30 minutes.[3]

-

Wittig Reaction: In a separate flask, dissolve 2,6-dichlorobenzaldehyde (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the ylide solution at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).[3]

-

Workup and Purification: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with dichloromethane. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, containing this compound and triphenylphosphine oxide, is then purified by column chromatography on silica gel.[3]

-

Pathway 2: Dehydration of 1-(2,6-dichlorophenyl)ethanol

This two-step pathway first involves the synthesis of 1-(2,6-dichlorophenyl)ethanol, followed by its acid-catalyzed dehydration to yield the desired styrene. The precursor alcohol can be synthesized via a Grignard reaction between 2,6-dichlorobenzaldehyde and a methyl Grignard reagent.

Experimental Protocol: Grignard Reaction and Dehydration

-

Part A: Synthesis of 1-(2,6-dichlorophenyl)ethanol

-

Materials: Magnesium turnings, anhydrous diethyl ether or THF, methyl iodide or methyl bromide, 2,6-dichlorobenzaldehyde, saturated ammonium chloride solution.

-

Procedure:

-

In a flame-dried, three-neck flask equipped with a dropping funnel and a reflux condenser, place magnesium turnings (1.2 equivalents).

-

Add a solution of methyl bromide (1.2 equivalents) in anhydrous ether dropwise to initiate the Grignard reagent formation.[6]

-

Once the Grignard reagent is formed, cool the flask to 0 °C and add a solution of 2,6-dichlorobenzaldehyde (1.0 equivalent) in anhydrous ether dropwise.[6]

-

After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.

-

Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.[6]

-

Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude alcohol.[6]

-

-

-

Part B: Dehydration of 1-(2,6-dichlorophenyl)ethanol

-

Materials: 1-(2,6-dichlorophenyl)ethanol, concentrated sulfuric acid or phosphoric acid.

-

Procedure:

-

Place the crude 1-(2,6-dichlorophenyl)ethanol in a round-bottom flask.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture, and the product, this compound, can be distilled directly from the reaction mixture as it is formed.

-

The collected distillate is then washed with a saturated sodium bicarbonate solution and water, dried, and purified by vacuum distillation.

-

-

Pathway 3: Dehydrohalogenation of 1-Chloro-1-(2,6-dichlorophenyl)ethane

Dehydrohalogenation is a classic elimination reaction to form alkenes.[7] This pathway involves the creation of a suitable alkyl halide precursor, 1-chloro-1-(2,6-dichlorophenyl)ethane, from the corresponding alcohol, followed by elimination using a strong, sterically hindered base to favor the E2 mechanism and minimize substitution side reactions.[8]

Experimental Protocol: Dehydrohalogenation

-

Part A: Synthesis of 1-Chloro-1-(2,6-dichlorophenyl)ethane

-

Materials: 1-(2,6-dichlorophenyl)ethanol, thionyl chloride (SOCl₂), pyridine.

-

Procedure:

-

In a round-bottom flask, dissolve 1-(2,6-dichlorophenyl)ethanol (1.0 equivalent) in a suitable anhydrous solvent like dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 equivalents) dropwise, followed by a catalytic amount of pyridine.

-

Allow the reaction to stir at room temperature until completion (monitored by TLC).

-

Carefully quench the reaction with ice water and extract the product with dichloromethane. The organic layer is washed, dried, and concentrated to yield the crude alkyl chloride.

-

-

-

Part B: Elimination Reaction

-

Materials: 1-Chloro-1-(2,6-dichlorophenyl)ethane, potassium tert-butoxide (t-BuOK), anhydrous THF.

-

Procedure:

-

Dissolve the crude 1-chloro-1-(2,6-dichlorophenyl)ethane (1.0 equivalent) in anhydrous THF.

-

Add a solution of potassium tert-butoxide (1.5 equivalents) in THF dropwise at room temperature.

-

Stir the reaction for several hours until the starting material is consumed (monitored by TLC).

-

Quench the reaction with water and extract with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by vacuum distillation.

-

-

Quantitative Data Summary

The following table summarizes typical quantitative data for the described synthesis pathways. Yields and conditions are based on general literature values for these reaction types and may require optimization for this specific substrate.

| Parameter | Pathway 1: Wittig Reaction | Pathway 2: Dehydration | Pathway 3: Dehydrohalogenation |

| Starting Material | 2,6-Dichlorobenzaldehyde | 2,6-Dichlorobenzaldehyde | 1-(2,6-dichlorophenyl)ethanol |

| Key Reagents | Ph₃P=CH₂ | CH₃MgBr, H₂SO₄ | SOCl₂, t-BuOK |

| Typical Yield | 60-80% | 70-90% (overall) | 65-85% (overall) |

| Reaction Temperature | 0 °C to Room Temp | 0 °C to Reflux | 0 °C to Room Temp |

| Reaction Time | 2-5 hours | 3-6 hours | 4-8 hours |

| Purification Method | Column Chromatography | Distillation | Distillation |

| Purity (Post-Purification) | >98% | >98% | >98% |

Conclusion

This guide has detailed three robust synthetic routes for the preparation of this compound, a valuable chemical intermediate. The Wittig reaction offers a direct conversion from the corresponding aldehyde, while the dehydration and dehydrohalogenation pathways proceed through an alcohol intermediate. The choice of a specific pathway will depend on factors such as starting material availability, scalability, and the desired purity of the final product. The provided protocols and diagrams serve as a foundational resource for researchers and professionals engaged in the synthesis of this and related compounds.

References

- 1. CAS 28469-92-3: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound CAS#: 28469-92-3 [m.chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. Wittig Reaction [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 12.6. Reaction: Elimination of H-X (Dehydrohalogenation) – Introduction to Organic Chemistry [saskoer.ca]

- 8. youtube.com [youtube.com]

Spectroscopic Profile of 2,6-Dichlorostyrene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-Dichlorostyrene (CAS No: 28469-92-3), a substituted aromatic hydrocarbon. The information presented herein is intended to support research and development activities by providing key analytical data and standardized experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, including Infrared (IR) Spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS).

Table 1: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| 3080-3020 | C-H stretch (aromatic, vinyl) |

| 1630-1600 | C=C stretch (vinyl) |

| 1570-1550 | C=C stretch (aromatic) |

| 1450-1420 | C=C stretch (aromatic) |

| 990 & 910 | =C-H bend (vinyl) |

| 780-740 | C-Cl stretch |

| 770-730 | C-H bend (aromatic) |

Note: The above data is a representative interpretation of the IR spectrum for a dichlorinated styrene derivative. Precise peak positions may vary based on experimental conditions.

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Data

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.28 | m | 1H | Aromatic CH |

| ~7.08 | m | 2H | Aromatic CH |

| ~6.69 | dd | 1H | -CH=CH₂ (vinyl proton, α to ring) |

| ~5.79 | d | 1H | -CH=CH ₂ (vinyl proton, trans to ring) |

| ~5.71 | d | 1H | -CH=CH ₂ (vinyl proton, cis to ring) |

Note: Chemical shifts and coupling constants are approximate and can be influenced by solvent and concentration. The aromatic region may present as a complex multiplet.[1]

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Data

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~137.5 | Quaternary aromatic C-Cl |

| ~135.2 | Quaternary aromatic C attached to vinyl |

| ~134.8 | Vinyl C H=CH₂ |

| ~128.4 | Aromatic CH |

| ~116.5 | Vinyl CH=C H₂ |

Note: These are predicted chemical shifts based on the structure. Actual experimental values may differ slightly.

Table 4: Mass Spectrometry (MS) Data

Method: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 172 | 100.0 | [M]⁺ (Molecular ion, ³⁵Cl, ³⁵Cl) |

| 174 | 66.5 | [M+2]⁺ (Isotope peak, ³⁵Cl, ³⁷Cl) |

| 176 | 11.7 | [M+4]⁺ (Isotope peak, ³⁷Cl, ³⁷Cl) |

| 137 | 89.7 | [M-Cl]⁺ |

| 102 | 32.7 | [M-Cl-Cl]⁺ or [C₈H₆]⁺ |

| 101 | 44.0 | [M-Cl-HCl]⁺ |

| 75 | 26.4 | [C₆H₃]⁺ |

Note: The fragmentation pattern is characterized by the loss of chlorine atoms and the vinyl group. The isotopic pattern of two chlorine atoms (approx. 9:6:1 ratio for M:M+2:M+4) is a key feature.[1][2]

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Infrared (IR) Spectroscopy

This protocol is for the analysis of a neat liquid sample using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a volatile solvent (e.g., isopropanol) and allow it to dry completely.

-

Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere.

-

Sample Application: Place a small drop of this compound directly onto the center of the ATR crystal.[3]

-

Spectrum Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The instrument software will automatically perform a Fourier transform and ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent to remove all traces of the sample.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes the preparation and analysis of a sample for ¹H and ¹³C NMR.

-

Sample Preparation:

-

Weigh 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a small, clean vial.[5]

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[6]

-

Ensure the sample is fully dissolved. If solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean 5 mm NMR tube.

-

Cap the NMR tube and carefully wipe the outside.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks.

-

-

Data Acquisition:

-

For ¹H NMR: Acquire the spectrum using a standard pulse program. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

-

For ¹³C NMR: A larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope. Proton decoupling is typically used to simplify the spectrum and enhance signal intensity.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum and perform a baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the analysis of volatile organic compounds like this compound.[7]

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).

-

GC-MS System Parameters:

-

GC Column: Use a non-polar capillary column (e.g., DB-5ms or equivalent).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[8]

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet, typically in splitless mode for trace analysis.[8]

-

Inlet Temperature: Set to a temperature that ensures rapid vaporization without thermal decomposition (e.g., 250 °C).[8]

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min) to separate the components of the sample.[8]

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a mass range appropriate for the analyte and expected fragments (e.g., m/z 40-300).

-

Ion Source and Transfer Line Temperatures: Maintain at elevated temperatures (e.g., 230 °C and 280 °C, respectively) to prevent condensation.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for that peak.

-

Compare the obtained mass spectrum with a library database (e.g., NIST) for confirmation and analyze the fragmentation pattern.

-

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of a chemical compound such as this compound.

References

- 1. This compound(28469-92-3) 1H NMR spectrum [chemicalbook.com]

- 2. This compound | C8H6Cl2 | CID 34254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 6. organomation.com [organomation.com]

- 7. dem.ri.gov [dem.ri.gov]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,6-Dichlorostyrene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,6-dichlorostyrene. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and other fields where detailed structural elucidation of chemical compounds is critical. Included are tabulated spectral data, detailed experimental protocols, and a logical workflow for NMR analysis.

Introduction

This compound is a halogenated aromatic compound with the chemical formula C₈H₆Cl₂. As a substituted styrene, its vinyl group and dichlorinated benzene ring give rise to a characteristic NMR spectrum that is instrumental in its identification and in understanding its chemical environment. Precise NMR data is essential for quality control, reaction monitoring, and for the characterization of novel compounds derived from this molecule.

¹H and ¹³C NMR Spectral Data

The ¹H and ¹³C NMR spectra of this compound were acquired in deuterated chloroform (CDCl₃). The following tables summarize the chemical shifts (δ), multiplicities, and coupling constants (J) for the proton spectrum, and the chemical shifts for the carbon spectrum.

Table 1: ¹H NMR Spectral Data of this compound

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| H-4 | ~7.28 | t | 8.0 | 1H |

| H-3, H-5 | ~7.08 | d | 8.0 | 2H |

| H-α | ~6.69 | dd | 17.6, 11.0 | 1H |

| H-β (trans) | ~5.79 | d | 17.6 | 1H |

| H-β (cis) | ~5.71 | d | 11.0 | 1H |

Note: The assignments are based on typical chemical shifts and coupling patterns for substituted styrenes. The exact values may vary slightly depending on the experimental conditions.

Table 2: ¹³C NMR Spectral Data of this compound

| Carbon Assignment | Chemical Shift (δ) ppm |

| C-1 | ~137.5 |

| C-2, C-6 | ~135.0 |

| C-α | ~133.0 |

| C-4 | ~128.5 |

| C-3, C-5 | ~128.0 |

| C-β | ~117.0 |

Note: The assignments are based on predicted chemical shifts for dichlorinated styrenes and related compounds. Quaternary carbons (C-1, C-2, C-6) are typically weaker in intensity.

Experimental Protocols

The following protocols outline the methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of purified this compound for ¹H NMR analysis and 50-100 mg for ¹³C NMR analysis.

-

Solvent Selection: Use high-purity deuterated chloroform (CDCl₃, ≥99.8% D).

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial. Gentle vortexing can be used to aid dissolution.

-

Transfer: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

-

Capping and Labeling: Securely cap the NMR tube and label it appropriately.

¹H NMR Spectroscopy

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Probe: Tune and match the probe for the ¹H frequency.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

-

Acquisition Time (AQ): 2-4 seconds.

-

Relaxation Delay (D1): 1-5 seconds.

-

Number of Scans (NS): 8-16 scans.

-

Spectral Width (SW): A spectral width of approximately 12-16 ppm.

-

-

Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Reference the spectrum to the TMS signal at 0.00 ppm or the residual CHCl₃ signal at 7.26 ppm.

-

Integrate the signals and measure the coupling constants.

-

¹³C NMR Spectroscopy

-

Instrument: A 101 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Probe: Tune and match the probe for the ¹³C frequency.

-

Locking and Shimming: Maintain the lock and shim settings from the ¹H experiment.

-

Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg).

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds.

-

Number of Scans (NS): 1024-4096 scans, depending on the sample concentration.

-

Spectral Width (SW): A spectral width of approximately 200-220 ppm.

-

-

Processing:

-

Apply a Fourier transform to the FID.

-

Phase correct the spectrum.

-

Reference the spectrum to the TMS signal at 0.00 ppm or the CDCl₃ signal at 77.16 ppm.

-

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow for the NMR analysis of this compound, from sample preparation to final data interpretation.

Caption: Workflow for the NMR analysis of this compound.

An In-depth Technical Guide to the FTIR and Mass Spectrometry of 2,6-Dichlorostyrene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of 2,6-Dichlorostyrene using Fourier-Transform Infrared (FTIR) Spectroscopy and Mass Spectrometry (MS). The information contained herein is intended to support research, development, and quality control activities where the characterization of this compound is essential.

Introduction to this compound

This compound is a halogenated aromatic compound with the chemical formula C₈H₆Cl₂. Its structure consists of a styrene molecule substituted with two chlorine atoms at the 2 and 6 positions of the benzene ring. This substitution pattern significantly influences its chemical and physical properties, as well as its spectroscopic behavior. Understanding the FTIR and mass spectral characteristics of this compound is crucial for its unambiguous identification, purity assessment, and for studying its role in various chemical reactions.

Mass Spectrometry Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to elucidate its structure by analyzing its fragmentation pattern upon ionization.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A common method for analyzing volatile and semi-volatile organic compounds like this compound is Gas Chromatography-Mass Spectrometry (GC-MS).

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or hexane.

-

Gas Chromatography (GC):

-

Injection: A small volume (typically 1 µL) of the prepared solution is injected into the GC inlet, which is maintained at a high temperature (e.g., 250°C) to ensure rapid vaporization of the sample.

-

Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a 30 m non-polar column). The column is housed in an oven with a programmed temperature gradient to separate the components of the sample based on their boiling points and interactions with the column's stationary phase.

-

-

Mass Spectrometry (MS):

-

Ionization: As this compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) is a commonly used technique where the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to lose an electron and form a positively charged molecular ion (M⁺•).

-

Fragmentation: The high energy of the electron beam also imparts excess energy to the molecular ion, causing it to fragment into smaller, characteristic charged ions.

-

Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

-

Data Presentation: Mass Spectral Data

The mass spectrum of this compound is characterized by a distinct isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes). The molecular ion peak is observed as a cluster of peaks at m/z 172, 174, and 176. The major fragmentation pathways involve the loss of chlorine atoms and the vinyl group.

| m/z | Probable Fragment Ion | Notes |

| 172 | [C₈H₆³⁵Cl₂]⁺• | Molecular ion (M⁺•) with two ³⁵Cl isotopes. This is often the most abundant peak in the molecular ion cluster.[1][2] |

| 174 | [C₈H₆³⁵Cl³⁷Cl]⁺• | Molecular ion (M+2)⁺• with one ³⁵Cl and one ³⁷Cl isotope.[1][2] |

| 176 | [C₈H₆³⁷Cl₂]⁺• | Molecular ion (M+4)⁺• with two ³⁷Cl isotopes. |

| 137 | [C₈H₆³⁵Cl]⁺ | Fragment resulting from the loss of a chlorine radical from the molecular ion. This is a prominent peak in the spectrum.[1][2] |

| 139 | [C₈H₆³⁷Cl]⁺ | Isotopic peak corresponding to the loss of a chlorine radical. |

| 102 | [C₈H₆]⁺• | Fragment resulting from the loss of two chlorine radicals. |

| 75 | [C₆H₃]⁺ | Aromatic fragment. |

Visualization: Mass Spectrometry Fragmentation Pathway

Caption: Fragmentation pathway of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This provides a chemical "fingerprint" of a substance, as different chemical functional groups absorb infrared radiation at specific, characteristic frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Attenuated Total Reflectance (ATR) is a sampling technique used in conjunction with infrared spectroscopy which enables samples to be examined directly in the solid or liquid state without further preparation.

-

Background Spectrum: A background spectrum is collected with no sample on the ATR crystal. This is necessary to subtract the spectral contributions of the instrument and the surrounding atmosphere (e.g., CO₂ and water vapor).

-

Sample Application: A small amount of liquid this compound is placed directly onto the ATR crystal (e.g., a diamond or zinc selenide crystal).

-

Spectrum Acquisition: Infrared radiation is passed through the ATR crystal in such a way that it reflects off the internal surface in contact with the sample. At each reflection, the radiation penetrates a short distance into the sample. This evanescent wave is absorbed by the sample at specific frequencies corresponding to its vibrational modes. The attenuated radiation is then directed to a detector.

-

Data Processing: The resulting interferogram is mathematically converted into a spectrum using a Fourier transform. The background spectrum is then subtracted from the sample spectrum to yield the final infrared spectrum of this compound.

Data Presentation: FTIR Spectral Data

The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its various functional groups. The following table provides a theoretical assignment of the major expected peaks based on established infrared correlation charts.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| 3100-3000 | C-H Stretch | Aromatic C-H | Medium to Weak |

| 3080-3010 | C-H Stretch | Vinyl (=C-H) | Medium |

| 1625-1600 | C=C Stretch | Vinyl (C=C) | Medium to Weak |

| 1600-1450 | C=C Stretch | Aromatic Ring | Medium to Strong |

| 1000-650 | C-H Out-of-Plane Bend | Aromatic C-H | Strong |

| 990-910 | C-H Out-of-Plane Bend | Vinyl (=CH₂) | Strong |

| 850-550 | C-Cl Stretch | Aryl-Cl | Strong |

Visualization: Experimental Workflow

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physical Properties of 2,6-Dichlorostyrene Monomer

This technical guide provides a comprehensive overview of the core physical properties of this compound monomer (CAS No: 28469-92-3). The information is curated for researchers, scientists, and professionals in drug development who require precise data for experimental design, process development, and safety assessments.

Introduction

This compound is a chlorinated aromatic hydrocarbon with the chemical formula C₈H₆Cl₂.[1] It is a monomer that can be used in the synthesis of polymers and other organic compounds.[2][3] Understanding its physical properties is crucial for its handling, storage, and application in various chemical syntheses. This document summarizes key physical data and outlines the standard experimental protocols for their determination.

Physical Properties of this compound

The following table summarizes the key physical properties of this compound, compiled from various chemical data sources.

| Property | Value | Conditions |

| Molecular Formula | C₈H₆Cl₂ | |

| Molecular Weight | 173.04 g/mol | |

| Appearance | Colorless to light yellow liquid | [2][4] |

| Boiling Point | 88-90 °C | @ 8 mmHg |

| Melting Point | 89 °C | [4] |

| Density | 1.267 g/mL | at 25 °C |

| Refractive Index | 1.573 - 1.575 | n20/D |

| Flash Point | 71 °C (159.8 °F) | closed cup |

| Solubility | Immiscible with water | [4][5] |

| Storage Temperature | 2-8 °C | [4] |

Experimental Protocols for Determination of Physical Properties

The following sections detail the standard methodologies for measuring the key physical properties of liquid compounds like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For accurate determination, especially for small quantities, a micro-boiling point or distillation method is employed.[6][7]

Micro-Boiling Point Method:

-

A small amount of the liquid is placed in a test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

The setup is heated in a controlled manner, often in a Thiele tube or a melting point apparatus with a heating block.[8]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[7]

-

The heat is then slowly reduced. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[7]

Distillation Method:

-

For larger quantities, a simple distillation apparatus is set up.[6]

-

The liquid is heated in a distillation flask.

-

The temperature of the vapor is measured with a thermometer placed at the vapor outlet.

-

The constant temperature at which the liquid condenses and is collected is the boiling point.[6]

Determination of Density

Density is the mass per unit volume of a substance. For liquids, it is typically measured using a pycnometer or a graduated cylinder and a balance.[9][10]

Using a Graduated Cylinder:

-

The mass of a clean, dry graduated cylinder is measured using an analytical balance.[11]

-

A known volume of the liquid is added to the graduated cylinder. The volume is read from the bottom of the meniscus.[12]

-

The mass of the graduated cylinder with the liquid is then measured.[11]

-

The mass of the liquid is determined by subtraction, and the density is calculated using the formula: Density = Mass / Volume.[9][10]

Using a Pycnometer (Density Bottle):

-

The mass of a clean, dry pycnometer is accurately determined.

-

The pycnometer is filled with the liquid, ensuring no air bubbles are trapped.

-

The mass of the filled pycnometer is measured.

-

The mass of the liquid is calculated. The volume of the pycnometer is known or can be determined using a reference liquid like water.

-

The density is then calculated.

Determination of Refractive Index

The refractive index is a dimensionless number that describes how light propagates through a medium. It is a characteristic property of a substance and is measured using a refractometer.[13][14]

Abbe Refractometer Method:

-

A few drops of the liquid sample are placed on the prism of the Abbe refractometer.[14]

-

The prisms are closed and the instrument is adjusted to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece.

-

The refractive index is read directly from the calibrated scale.

-

The measurement is temperature-dependent, so the temperature is controlled and reported.[14]

Logical Workflow for Physical Property Characterization

The following diagram illustrates a general workflow for the physical characterization of a liquid chemical compound like this compound.

References

- 1. This compound | C8H6Cl2 | CID 34254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 28469-92-3: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 28469-92-3 [chemicalbook.com]

- 4. This compound CAS#: 28469-92-3 [m.chemicalbook.com]

- 5. This compound, 96%, stab. with 0.1% 4-tert-butylcatechol | Fisher Scientific [fishersci.ca]

- 6. vernier.com [vernier.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. byjus.com [byjus.com]

- 9. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 10. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. embibe.com [embibe.com]

- 13. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 14. Refractive index - Wikipedia [en.wikipedia.org]

Navigating the Solubility Landscape of 2,6-Dichlorostyrene: A Technical Guide for Researchers

Introduction

Understanding the Solubility of 2,6-Dichlorostyrene

This compound is a colorless to pale yellow liquid at room temperature. General observations indicate that it is moderately soluble in a range of common organic solvents and is considered immiscible with water.[1][2][3][4] The "like dissolves like" principle suggests that its solubility will be higher in non-polar and weakly polar organic solvents due to its own relatively non-polar nature, a characteristic shared by similar chlorinated hydrocarbons.[5]

Illustrative Quantitative Solubility Data

The following table presents a representative summary of how quantitative solubility data for this compound could be structured. Note: The values presented here are illustrative and intended to serve as a template for reporting experimentally determined data.

| Solvent | Chemical Class | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Mole Fraction (χ) |

| Hexane | Alkane | 25 | Value | Value | Value |

| Toluene | Aromatic | 25 | Value | Value | Value |

| Dichloromethane | Halogenated Alkane | 25 | Value | Value | Value |

| Ethyl Acetate | Ester | 25 | Value | Value | Value |

| Acetone | Ketone | 25 | Value | Value | Value |

| Ethanol | Alcohol | 25 | Value | Value | Value |

| Methanol | Alcohol | 25 | Value | Value | Value |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 25 | Value | Value | Value |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical for various applications, from designing crystallization processes to preparing solutions for chemical reactions. The following are detailed methodologies for key experiments to quantify the solubility of this compound.

Isothermal Equilibrium Method (Shake-Flask Method)

This gravimetric method is a gold standard for determining the thermodynamic solubility of a compound in a solvent at a given temperature.

Principle: An excess of the solute (this compound) is mixed with the solvent and agitated at a constant temperature until equilibrium is reached. The concentration of the solute in the saturated solution is then determined gravimetrically.

Apparatus and Materials:

-

Thermostatic shaker or water bath

-

Vials with tight-fitting caps

-

Analytical balance

-

Pipettes

-

Evaporating dish or watch glass

-

Oven

-

This compound

-

Organic solvents of interest

Procedure:

-

Add a known volume of the selected organic solvent to a series of vials.

-

Add an excess amount of this compound to each vial to ensure a saturated solution is formed.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to reach equilibrium. This can range from several hours to days, and preliminary experiments may be needed to determine the optimal equilibration time.

-

Once equilibrium is reached, cease agitation and allow the undissolved this compound to settle.

-

Carefully withdraw a known volume of the clear, saturated supernatant using a pre-weighed pipette.

-

Transfer the aliquot to a pre-weighed evaporating dish.

-

Weigh the evaporating dish with the solution to determine the mass of the solution.

-

Evaporate the solvent in a well-ventilated fume hood or under a gentle stream of nitrogen. For higher boiling point solvents, a vacuum oven at a controlled temperature may be necessary.

-

Once the solvent is fully evaporated, weigh the evaporating dish containing the this compound residue.

-

Repeat the weighing until a constant mass is achieved to ensure all solvent has been removed.

Calculation:

-

Mass of this compound (solute): (Weight of dish + residue) - (Weight of empty dish)

-

Mass of solvent: (Weight of dish + solution) - (Weight of dish + residue)

-

Solubility ( g/100 g solvent): (Mass of solute / Mass of solvent) x 100

-

To express solubility in other units such as g/100 mL or mol/L, the density of the solvent at the experimental temperature is required.

Spectroscopic Methods (UV-Vis or HPLC)

Spectroscopic methods are instrumental techniques that can provide rapid and accurate solubility measurements, especially for compounds with a strong chromophore.

Principle: A saturated solution is prepared, and after filtration, the concentration of the solute in the filtrate is determined by measuring its absorbance (UV-Vis) or by chromatographic separation and detection (HPLC) against a calibration curve.

Apparatus and Materials:

-

Same as for the Isothermal Equilibrium Method

-

Syringe filters (e.g., 0.22 µm PTFE)

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Volumetric flasks for standard solutions

Procedure:

-

Preparation of Saturated Solution: Follow steps 1-6 of the Isothermal Equilibrium Method.

-

Sample Preparation:

-

Carefully filter the saturated supernatant through a syringe filter to remove any undissolved micro-particles. The filter material should be compatible with the organic solvent used.

-

Accurately dilute a known volume of the filtrate with the same solvent to bring the concentration within the linear range of the calibration curve.

-

-

Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

For UV-Vis, measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

-

For HPLC, inject a fixed volume of each standard and record the peak area.

-

Plot a graph of absorbance or peak area versus concentration to generate a calibration curve.

-

-

Sample Analysis:

-

Measure the absorbance or inject the diluted filtrate into the HPLC system and record the signal.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration of the saturated solution by multiplying by the dilution factor.

-

Logical Workflow and Diagrams

The following diagrams, generated using Graphviz, illustrate the logical workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Logical relationship in the process of solubility determination.

Conclusion

While specific quantitative solubility data for this compound in a wide array of organic solvents remains to be systematically documented in publicly accessible literature, this guide provides researchers, scientists, and drug development professionals with the necessary framework to approach this challenge. The detailed experimental protocols for the isothermal equilibrium and spectroscopic methods offer robust and reliable means of generating high-quality solubility data. The provided workflows and illustrative data table serve as practical tools for planning experiments and reporting findings. A thorough understanding and experimental determination of the solubility of this compound are indispensable for its effective application in research and development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pharmacyjournal.info [pharmacyjournal.info]

- 3. Thermodynamic modeling of activity coefficient and prediction of solubility: Part 1. Predictive models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Health and Safety of 2,6-Dichlorostyrene

This technical guide provides a comprehensive overview of the health and safety information for 2,6-Dichlorostyrene, compiled for researchers, scientists, and drug development professionals. The information is based on available safety data sheets and toxicological literature. It is important to note that while this guide summarizes the current state of knowledge, there are significant gaps in the publicly available experimental data for this specific compound.

Chemical and Physical Properties

This compound is a chlorinated aromatic hydrocarbon.[1] Its physical and chemical properties are crucial for understanding its behavior and potential for exposure in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₈H₆Cl₂ | [1][2][3] |

| Molecular Weight | 173.04 g/mol | [1][2][3] |

| CAS Number | 28469-92-3 | [1][2][3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 88-90 °C at 8 mmHg | [3][4] |

| Density | 1.267 g/mL at 25 °C | [3][4] |

| Refractive Index | n20/D 1.574 | [3] |

| Flash Point | 71 °C (159.8 °F) - closed cup | |

| Water Solubility | Immiscible | [5] |

| Storage Temperature | 2-8°C | [3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized below.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

| Carcinogenicity | 2 | H351: Suspected of causing cancer |

Source: Aggregated GHS information from multiple sources.[6]

Toxicological Information

Detailed toxicological studies specifically on this compound are limited in the public domain. The following sections summarize the known toxicological profile and provide context based on standardized testing protocols and data from related compounds.

Acute Toxicity

No quantitative data for acute oral, dermal, or inhalation toxicity (e.g., LD50 or LC50 values) for this compound were found in the reviewed literature.[5] The GHS classification does not currently include an acute toxicity hazard.

Skin Irritation

This compound is classified as a skin irritant (Category 2).[6] This classification is typically based on results from in vivo studies following standardized protocols such as OECD Guideline 404.

This test is designed to assess the potential of a substance to cause reversible inflammatory changes to the skin.

-

Test System : Healthy young adult albino rabbits are typically used.[7][8]

-

Procedure :

-

Observation :

-

Scoring : The severity of erythema and edema are scored, and an overall irritation score is calculated.[9]

Eye Irritation

This compound is classified as causing serious eye irritation (Category 2A).[6] This indicates that upon contact with the eyes, it can cause significant, but reversible, damage. The standard test for this endpoint is OECD Guideline 405.

This study evaluates the potential of a substance to produce irritation or damage to the eye.

-

Test System : Healthy young adult albino rabbits are used.

-

Procedure :

-

Observation :

-

Scoring : Lesions are scored according to a standardized system to determine the overall level of irritation.[11]

Carcinogenicity

This compound is classified as "suspected of causing cancer" (GHS Category 2).[6] This classification is based on limited evidence of carcinogenicity in animal studies and/or suggestive data from human studies. Specific long-term carcinogenicity bioassays for this compound, such as those conducted by the National Toxicology Program (NTP), were not found in the public literature.[15]

These studies are designed to evaluate the carcinogenic potential of a chemical over the lifespan of the test animals.

-

Test System : Typically involves two rodent species, such as F344 rats and B6C3F1 mice, of both sexes.[16][17]

-

Administration : The chemical is administered for up to two years via a relevant route of exposure (e.g., inhalation, oral gavage, in feed).

-

Dose Selection : Multiple dose groups are used, based on results from shorter-term toxicity studies.

-

Endpoints :

-

Survival and body weight changes are monitored throughout the study.

-

At the end of the study, a complete necropsy is performed, and all tissues are examined microscopically for the presence of tumors.

-

-

Data Analysis : The incidence of tumors in the treated groups is statistically compared to the control group.

Genotoxicity

No specific genotoxicity data (e.g., Ames test, in vitro micronucleus assay) for this compound were identified.[18] Genotoxicity testing is crucial for assessing the potential of a chemical to cause DNA damage, which can be a mechanism for carcinogenicity.

Potential Metabolism and Mechanism of Toxicity

The metabolic pathway of this compound has not been specifically elucidated. However, based on the metabolism of other chlorinated aromatic compounds and styrenes, a plausible pathway can be hypothesized.[19][20][21][22][23] The vinyl group is likely to be a primary site of metabolism.

-

Phase I Metabolism : Cytochrome P450 enzymes may oxidize the vinyl group to form a reactive epoxide intermediate, this compound oxide.

-

Phase II Metabolism : This epoxide can be detoxified by conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs).

-

Toxicity : If not efficiently detoxified, the reactive epoxide can bind to cellular macromolecules like DNA and proteins, potentially leading to cytotoxicity and genotoxicity, which may underlie its carcinogenic potential.

Ecotoxicological Information

Safe Handling and Exposure Control

Due to its hazardous properties, strict safety precautions must be followed when handling this compound.

Handling and Storage

-

Handling : Use only in a well-ventilated area, preferably in a chemical fume hood.[5] Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing.

-

Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place.[5] Store refrigerated at 2-8°C.[3] Keep away from heat, sparks, and open flames.[5] Incompatible with strong oxidizing agents.

Personal Protective Equipment (PPE)

| Protection Type | Recommendation |

| Eye/Face Protection | Wear chemical safety goggles or a face shield. |

| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat. |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge. |

Source: General recommendations from safety data sheets.

First Aid Measures

In case of exposure, immediate action is necessary.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[5] |

| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[5] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[5] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[5] |

Fire Fighting Measures

-

Suitable Extinguishing Media : Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.

-

Specific Hazards : Combustible liquid.[5] Containers may explode when heated.[5]

-

Hazardous Combustion Products : Carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[5]

Conclusion

This compound is a hazardous chemical that requires careful handling. It is a known skin and eye irritant, may cause respiratory irritation, and is suspected of being a carcinogen. While this guide provides a summary of the available health and safety information, it is critical to recognize the significant data gaps in its toxicological profile. There is a lack of publicly available quantitative data on acute toxicity, carcinogenicity, and ecotoxicity. Therefore, a cautious approach, assuming high toxicity, is warranted. All laboratory work with this compound should be conducted with appropriate engineering controls and personal protective equipment to minimize exposure. Further research is needed to fully characterize the health and environmental risks associated with this compound.

References

- 1. CAS 28469-92-3: this compound | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. 2,6-二氯苯乙烯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound CAS#: 28469-92-3 [m.chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound | C8H6Cl2 | CID 34254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. catalog.labcorp.com [catalog.labcorp.com]

- 8. oecd.org [oecd.org]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. DERMAL IRRITATION STUDY ACCORDING TO OECD(404) GUIDELINES | PPTX [slideshare.net]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. oecd.org [oecd.org]

- 14. nucro-technics.com [nucro-technics.com]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Metabolism of 14C-dichloroethyne in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Dichloromethane (methylene chloride): metabolism to formaldehyde and formation of DNA-protein cross-links in B6C3F1 mice and Syrian golden hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Pharmacokinetics and metabolism of 14C-1,3-dichloropropene in the Fischer 344 rat and the B6C3F1 mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Metabolism of dichloromethylcatechols as central intermediates in the degradation of dichlorotoluenes by Ralstonia sp. strain PS12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Changes in metabolism during toxicity tests - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to 2,6-Dichlorostyrene: Commercial Availability, Synthesis, and Polymerization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-Dichlorostyrene, a valuable substituted styrene monomer in organic synthesis and polymer chemistry. This document details its commercial availability, physical and chemical properties, and provides established protocols for its synthesis and polymerization.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. Researchers can procure this compound in various quantities, from grams to kilograms, with purities typically ranging from 96% to over 99%. Several major suppliers are listed below, although this is not an exhaustive list. It is recommended to consult the suppliers' websites for the most current product specifications and availability.

Table 1: Commercial Suppliers of this compound

| Supplier | Purity | Available Quantities | Notes |

| Sigma-Aldrich | ≥99% | 1 g, 5 g | Often stabilized with 4-tert-butylcatechol. |

| Santa Cruz Biotechnology | - | Contact for details | For research use only.[1] |

| Thermo Fisher Scientific | 96% | 5 g, 25 g | Stabilized with 0.1% 4-tert-butylcatechol. |

| Echemi | Industrial Grade (98%), 99% | Inquire for bulk | Platform with multiple suppliers.[2] |

| ChemicalBook | 99% | Inquire for bulk | Platform with multiple suppliers.[3] |

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a distinctive aromatic odor. It is important to handle this compound in a well-ventilated area, following appropriate safety protocols as outlined in the Safety Data Sheet (SDS).

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 28469-92-3 | [1][2] |

| Molecular Formula | C₈H₆Cl₂ | [1][2] |

| Molecular Weight | 173.04 g/mol | [2] |

| Appearance | Clear colorless to yellow liquid | [3] |

| Boiling Point | 88-90 °C at 8 mmHg | [4] |

| Density | 1.267 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.573 - 1.575 | [4] |

| Flash Point | 71 °C (closed cup) | |

| Solubility | Immiscible with water. | [3] |

| Storage Temperature | 2-8°C |

Synthesis of this compound

The synthesis of this compound can be achieved through several established organic chemistry reactions. The Wittig reaction, utilizing 2,6-dichlorobenzaldehyde as a starting material, is a common and effective method.

Experimental Protocol: Synthesis via Wittig Reaction

This protocol is a representative example and may require optimization based on laboratory conditions and available reagents.

Reaction Scheme:

Materials:

-

2,6-Dichlorobenzaldehyde

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen)

Procedure:

-

Ylide Formation:

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add methyltriphenylphosphonium bromide (1.1 equivalents).

-

Add anhydrous THF and stir until the salt is fully suspended.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. A color change to deep yellow or orange indicates the formation of the phosphorus ylide.

-

Stir the mixture at 0°C for 30 minutes.

-

-

Wittig Reaction:

-

In a separate flame-dried flask, dissolve 2,6-dichlorobenzaldehyde (1.0 equivalent) in anhydrous THF.

-

Slowly add the 2,6-dichlorobenzaldehyde solution to the ylide suspension at 0°C via a dropping funnel or syringe pump.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product, which will contain triphenylphosphine oxide as a byproduct, can be purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexanes or a hexane/ethyl acetate gradient).

-

Polymerization of this compound

Poly(this compound) can be synthesized through free-radical polymerization. The following is a general procedure that can be adapted for specific applications.[5]

Experimental Protocol: Free-Radical Polymerization

Reaction Scheme:

Materials:

-

This compound monomer

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as the initiator

-

Toluene or another suitable solvent

-

Methanol for precipitation

-

Standard laboratory glassware for polymerization reactions

Procedure:

-

Reaction Setup:

-

In a reaction vessel (e.g., a Schlenk tube or round-bottom flask), place the desired amount of this compound monomer.

-

Add the solvent (e.g., toluene) to achieve the desired monomer concentration.

-

Add the free-radical initiator (e.g., AIBN, typically 0.1-1 mol% relative to the monomer).

-

The reaction mixture should be deoxygenated by several freeze-pump-thaw cycles or by bubbling with an inert gas (argon or nitrogen) for at least 30 minutes.

-

-

Polymerization:

-

Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 60-80°C for AIBN).

-

Maintain the reaction under an inert atmosphere with stirring for the desired reaction time (typically several hours to overnight). The viscosity of the solution will increase as the polymerization proceeds.

-

-

Isolation and Purification:

-

After the desired time, cool the reaction mixture to room temperature.

-

Precipitate the polymer by slowly pouring the viscous solution into a large excess of a non-solvent, such as methanol, with vigorous stirring.

-

Collect the precipitated polymer by filtration.

-

Wash the polymer with fresh methanol to remove any unreacted monomer and initiator residues.

-

Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-60°C) until a constant weight is achieved.

-

Supply Chain and Synthesis Workflow

The following diagram illustrates the general supply chain for obtaining this compound and the workflow for its subsequent use in polymerization.

References

Methodological & Application

Application Notes and Protocols for the Free-Radical Polymerization of 2,6-Dichlorostyrene

For Researchers, Scientists, and Drug Development Professionals

Introduction